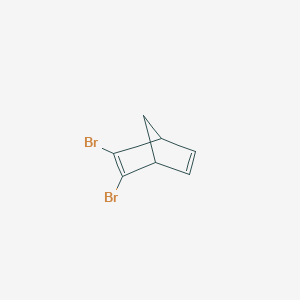

2,3-Dibromonorbornadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2 |

|---|---|

Molecular Weight |

249.93 g/mol |

IUPAC Name |

2,3-dibromobicyclo[2.2.1]hepta-2,5-diene |

InChI |

InChI=1S/C7H6Br2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2 |

InChI Key |

RHFUUOTVAVJELK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC1C(=C2Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromonorbornadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromonorbornadiene, systematically named 2,3-Dibromobicyclo[2.2.1]hepta-2,5-diene, is a versatile synthetic intermediate of significant interest in organic chemistry. Its strained bicyclic structure and the presence of two reactive bromine atoms make it a valuable precursor for the synthesis of a wide array of 2,3-disubstituted norbornadiene derivatives. These derivatives are crucial in the development of molecular solar thermal (MOST) energy storage systems, as well as in the synthesis of complex molecules and novel polymeric materials.[1] This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, complete with experimental protocols and key data presented for practical application in a research and development setting.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₇H₆Br₂ |

| Molecular Weight | 249.93 g/mol |

| Appearance | Colorless to Yellow clear liquid |

| Purity | >95.0% (GC) |

| Boiling Point | 86 °C at 12 mmHg |

| Flash Point | 121 °C |

| Specific Gravity | 1.86 |

| Synonyms | 2,3-Dibromobicyclo[2.2.1]hepta-2,5-diene |

Spectral Characterization

While specific spectral data such as detailed peak lists and assigned spectra for this compound are not widely available in the public domain, its structure is typically confirmed by standard spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For researchers synthesizing this compound, comparison with spectra of similar norbornadiene derivatives is recommended for structural verification.

Synthesis of this compound

There are two primary methods for the synthesis of this compound, each with distinct advantages.

Method 1: Deprotonation of Norbornadiene and Bromination with 1,2-Dibromoethane

This method provides a good yield and is a commonly cited procedure for obtaining this compound.[1]

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, a solution of norbornadiene is prepared in anhydrous tetrahydrofuran (THF).

-

The solution is cooled to -78 °C.

-

Potassium tert-butoxide (t-BuOK) and n-butyllithium (n-BuLi) are added sequentially to deprotonate the norbornadiene.

-

After stirring at low temperature, 1,2-dibromoethane is added as the bromine source.

-

The reaction mixture is slowly warmed to room temperature and stirred for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound (65% yield).[1]

Caption: Synthesis of this compound via deprotonation.

Method 2: One-Pot Synthesis using p-Toluenesulfonyl Bromide

This alternative one-pot synthesis avoids the use of 1,2-dibromoethane, which is a known carcinogen.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous THF and cool the solution to -84 °C.

-

Add norbornadiene, followed by the slow addition of n-BuLi.

-

Stir the resulting yellow solution for 5 minutes at -84 °C and then for 60 minutes at -41 °C.

-

Cool the solution back to -84 °C and add p-toluenesulfonyl bromide.

-

Stir the mixture for 15 minutes at -84 °C and then for 60 minutes at -41 °C.

-

Repeat the addition of p-toluenesulfonyl bromide at -84 °C.

-

After quenching and workup, the product is isolated, providing a 37% yield.

Key Reactions of this compound

This compound is a key building block for introducing a variety of substituents at the 2- and 3-positions of the norbornadiene core. The differential reactivity of the two bromine atoms can be exploited for selective functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction can be performed sequentially to introduce two different aryl or vinyl groups.[1]

General Experimental Protocol:

-

To a solution of this compound in a suitable solvent (e.g., THF, dioxane), add the desired boronic acid or boronic ester.

-

Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃, Cs₂CO₃).

-

The reaction mixture is typically heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC.

-

After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the substituted norbornadiene.

Caption: Sequential Suzuki-Miyaura cross-coupling pathway.

Lithium-Halogen Exchange

The lithium-halogen exchange reaction allows for the formation of an organolithium intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups. This is a key method for producing 2,3-disubstituted norbornadienes that are not accessible through traditional Diels-Alder reactions.[1]

General Experimental Protocol:

-

A solution of this compound in an ethereal solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C to -120 °C).

-

An organolithium reagent, such as n-butyllithium or tert-butyllithium, is added dropwise to perform the exchange.

-

After a short stirring period, the desired electrophile (e.g., an alkyl halide, ketone, or chlorosilane) is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature before being quenched with water or a saturated aqueous solution of ammonium chloride.

-

Standard extractive workup and purification by column chromatography or distillation afford the 2,3-disubstituted norbornadiene.

Caption: Double lithium-halogen exchange and electrophilic trapping.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of substituted norbornadienes. Its utility in preparing materials for advanced applications, such as solar energy storage, underscores its importance in modern organic synthesis. The synthetic and reaction protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. Further investigation into its spectroscopic characterization and the development of novel transformations will undoubtedly continue to expand its applications in science and technology.

References

An In-Depth Technical Guide to 2,3-Dibromonorbornadiene: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,3-dibromonorbornadiene, a key intermediate in the synthesis of complex molecular architectures. This document details the initial synthesis of related dihalonorbornadienes and presents two primary, contemporary methods for the preparation of the title compound. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

Norbornadiene, a bicyclic hydrocarbon, has been a cornerstone in the field of organic chemistry since its first reported synthesis via a Diels-Alder reaction between cyclopentadiene and acetylene in a 1951 patent. Its strained ring system and inherent reactivity have made it a valuable scaffold for the synthesis of a wide array of complex molecules. Among its halogenated derivatives, this compound stands out as a particularly versatile synthetic intermediate. The strategic placement of the two bromine atoms allows for selective functionalization, providing access to a variety of 2,3-disubstituted norbornadienes that are often challenging to prepare through conventional Diels-Alder approaches. This guide delves into the historical context of its discovery and provides detailed methodologies for its synthesis, catering to the needs of researchers and professionals in the chemical sciences.

Historical Context and Discovery

The first synthesis of a 2,3-dihalonorbornadiene was reported by K.E. Williamson in 1965. In a communication to the Journal of the American Chemical Society, Williamson described the synthesis of 2,3-dichlorobicyclo[2.2.1]hepta-2,5-diene. This seminal work laid the foundation for the development of synthetic routes to other 2,3-dihalonorbornadienes, including the bromo-analogue. The primary challenge in the synthesis of these compounds lies in the selective introduction of substituents at the 2 and 3 positions of the norbornadiene core, a feat not readily achievable with standard Diels-Alder reactions which typically yield 2,5- or 2,6-disubstituted products.

Synthetic Methodologies

Two principal methods have emerged for the synthesis of this compound. The first is a classical approach involving the deprotonation of norbornadiene followed by quenching with a bromine source. A more recent, one-pot procedure offers an alternative with different reagents.

Synthesis via Deprotonation and Bromination with 1,2-Dibromoethane

This method relies on the initial deprotonation of norbornadiene using a strong base, typically a combination of potassium tert-butoxide and n-butyllithium, followed by the introduction of bromine atoms using 1,2-dibromoethane.

-

To a flame-dried flask under an inert atmosphere, add potassium tert-butoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C.

-

Add norbornadiene (1.0 equivalent) to the cooled suspension.

-

Slowly add n-butyllithium (1.1 equivalents) to the mixture and stir for 1 hour at -78 °C.

-

Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield this compound.

Table 1: Quantitative Data for Synthesis via 1,2-Dibromoethane

| Parameter | Value |

| Yield | 65% |

| CAS Number | 128780-28-9 |

| Molecular Formula | C₇H₆Br₂ |

| Molecular Weight | 250.00 g/mol |

| Appearance | Colorless to yellow clear liquid |

Data obtained from commercial suppliers and literature reports.

One-Pot Synthesis using p-Toluenesulfonyl Bromide

A more recent development is a one-pot synthesis that utilizes p-toluenesulfonyl bromide as the bromine source. This method avoids the use of 1,2-dibromoethane, which is a known carcinogen.

-

Dissolve potassium tert-butoxide (2.0 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -84 °C.

-

Add norbornadiene (1.2 equivalents) to the solution.

-

Add n-butyllithium (2.0 equivalents) over 60 minutes, maintaining the temperature at -84 °C.

-

Stir the resulting yellow solution for 5 minutes at -84 °C and then for 60 minutes at -41 °C.

-

Cool the solution back to -84 °C.

-

Add p-toluenesulfonyl bromide (1.0 equivalent) and stir for 15 minutes at -84 °C, followed by 60 minutes at -41 °C.

-

Cool the solution again to -84 °C and add a second portion of p-toluenesulfonyl bromide (1.0 equivalent).

-

Stir for 15 minutes at -84 °C and then allow the mixture to warm to room temperature.

-

Quench the reaction with water and extract the aqueous phase with diethyl ether.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Table 2: Quantitative Data for Synthesis via p-Toluenesulfonyl Bromide

| Parameter | Value |

| Yield | 37% |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic methodologies described.

Caption: Synthetic pathway for this compound via deprotonation and bromination.

Caption: One-pot synthesis of this compound using p-toluenesulfonyl bromide.

Characterization Data

Detailed spectroscopic characterization is essential for confirming the structure and purity of this compound. While the original 1965 publication on the chloro-analogue provided limited characterization by modern standards, subsequent studies and commercial availability have allowed for more comprehensive analysis. Researchers should expect to see the following characteristic signals:

-

¹H NMR: Resonances corresponding to the vinyl, bridgehead, and bridge protons of the norbornadiene skeleton. The chemical shifts will be influenced by the presence of the bromine atoms.

-

¹³C NMR: Signals for the olefinic carbons bearing the bromine atoms, the other olefinic carbons, the bridgehead carbons, and the methylene bridge carbon.

-

IR Spectroscopy: Characteristic peaks for C=C stretching of the double bonds and C-H stretching and bending vibrations.

Note: As of the writing of this guide, publicly available, peer-reviewed ¹H NMR, ¹³C NMR, and IR spectra for this compound are not readily found in the searched literature. Researchers are advised to acquire their own characterization data upon synthesis.

Applications in Synthesis

This compound serves as a valuable precursor to a wide range of 2,3-disubstituted norbornadienes. The bromine atoms can be readily displaced or participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of a diverse array of functional groups. This versatility makes it an important building block in the synthesis of novel polymers, molecular switches, and complex organic molecules with potential applications in materials science and medicinal chemistry.

Conclusion

This compound is a key synthetic intermediate whose importance has grown since the initial reports of related dihalonorbornadienes. The synthetic methodologies presented in this guide offer researchers reliable and well-documented procedures for its preparation. The ability to selectively functionalize the 2 and 3 positions of the norbornadiene core opens up a vast chemical space for the design and synthesis of novel compounds with tailored properties. This technical guide serves as a foundational resource for scientists and professionals seeking to utilize this versatile building block in their research and development endeavors.

Computational Analysis of 2,3-Dibromonorbornadiene: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and in-depth computational studies specifically focused on 2,3-dibromonorbornadiene are limited in publicly available literature. This guide, therefore, outlines the established computational methodologies and expected data based on studies of closely related norbornadiene derivatives, particularly within the context of Molecular Solar-Thermal (MOST) energy storage systems. This compound is a key precursor in the synthesis of advanced functionalized norbornadienes for such applications.[1][2]

Introduction: The Role of this compound in Research

Norbornadiene and its derivatives are at the forefront of research into MOST systems. These systems utilize a molecular photoswitch that can absorb solar energy and transform into a high-energy, metastable isomer. This energy can then be stored and released as heat on demand. Substituted norbornadienes are particularly promising for these applications.[3] this compound serves as a crucial building block, allowing for the synthesis of various functionalized norbornadienes through reactions like Suzuki or Sonogashira cross-couplings.[1] Computational studies are essential for understanding the structure, stability, and photochemical properties of these molecules to optimize their performance in energy storage applications.

Computational Methodologies

The primary tool for investigating norbornadiene systems is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. The following outlines a typical computational protocol for studying this compound, based on established practices for similar molecules.

Geometry Optimization and Vibrational Analysis

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure.

Experimental Protocol:

-

Initial Structure: An initial guess for the 3D structure of this compound is generated.

-

DFT Functional and Basis Set Selection: The geometry is optimized using a suitable DFT functional and basis set. A common choice for such organic molecules is the B3LYP hybrid functional, paired with a Pople-style basis set like 6-311++G(d,p). The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure and intermolecular interactions.

-

Optimization Algorithm: The optimization is performed using an algorithm like the Berny algorithm, which seeks to find the minimum energy conformation of the molecule.

-

Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the molecule's infrared (IR) spectrum.

Electronic Structure and Spectroscopic Properties

Understanding the electronic properties is key to predicting the photochemical behavior of this compound.

Experimental Protocol:

-

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) provides insight into the molecule's reactivity and electronic transition energies.

-

Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized geometry. This method calculates the energies of electronic excited states, which correspond to absorption peaks.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the charge distribution within the molecule, providing insights into bonding and intramolecular interactions.

Predicted Data and Interpretation

While specific published data for this compound is scarce, a computational study as described above would yield the following types of quantitative data.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) | Description |

| C=C Bond Length | ~1.34 Å | Length of the double bonds in the norbornadiene core. |

| C-Br Bond Length | ~1.90 Å | Length of the carbon-bromine bonds. |

| C-C Bridge Bond Length | ~1.55 Å | Length of the single bonds in the bicyclic bridge. |

| Dihedral Angle | Varies | Torsional angles defining the boat-like conformation. |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ~ -0.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ~ 6.0 eV | Related to the energy of the first electronic transition. |

| First Excitation Energy (from TD-DFT) | ~ 5.8 eV | Corresponds to the main absorption in the UV-Vis spectrum. |

| Dipole Moment | ~ 2.0 Debye | A measure of the molecule's overall polarity. |

Visualizations

Workflow for Computational Analysis

References

An In-depth Technical Guide on the Stability and Storage of 2,3-Dibromonorbornadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dibromonorbornadiene. The information is compiled from safety data sheets and peer-reviewed scientific literature to ensure safe handling, minimize degradation, and maintain the integrity of this important chemical intermediate.

Chemical Stability and Reactivity

This compound is a reactive molecule susceptible to degradation under certain conditions. While it is reported to be chemically stable under standard ambient conditions (room temperature) for short periods, its long-term stability is limited, particularly when exposed to heat, light, and oxygen.

Anecdotal evidence from synthetic procedures suggests that the purified compound should be used within a few weeks, even when stored at low temperatures (-20°C), to prevent significant decomposition.[1][2][3] The presence of impurities or exposure to incompatible materials can further accelerate degradation.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the quality of this compound. The following table summarizes the recommended conditions based on available safety and technical data.

| Parameter | Recommendation | Source |

| Temperature | Keep refrigerated; -20°C for longer-term storage. | [2][3][4] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen. | [4] |

| Light | Protect from light. | |

| Container | Keep container tightly closed in a dry and well-ventilated place. | [1] |

| Ventilation | Store in a well-ventilated area. | |

| Ignition Sources | Keep away from heat, sparks, and open flames. |

The following workflow diagram illustrates the recommended procedure for handling and storing this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from the literature.[2][3] This procedure should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Norbornadiene

-

n-Butyllithium (n-BuLi) in hexanes

-

p-Toluenesulfonyl bromide

-

Diethyl ether (Et2O)

-

Water (H2O)

-

Pentane

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve potassium tert-butoxide (11.2 g, 0.10 mol) in anhydrous THF (200 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -84°C using a suitable cooling bath.

-

Add norbornadiene (12.2 mL, 0.12 mol) to the cooled solution.

-

Slowly add n-BuLi (2.5 M in hexanes, 40 mL, 0.10 mol) to the reaction mixture over a period of 60 minutes, maintaining the temperature at -84°C.

-

Stir the resulting yellow solution for 5 minutes at -84°C, and then for 60 minutes at -41°C.

-

Cool the solution back down to -84°C.

-

Add p-toluenesulfonyl bromide (11.7 g, 0.050 mol) to the reaction mixture.

-

Stir the mixture for 15 minutes at -84°C, and then for 60 minutes at -41°C.

-

Cool the solution again to -84°C and add a second portion of p-toluenesulfonyl bromide (11.7 g, 0.05 mol).

-

Stir the mixture for 15 minutes and then allow it to warm to ambient temperature.

-

Quench the reaction by adding water (50 mL).

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Combine the organic phases and slowly remove the solvents using a rotary evaporator (40°C, 300 mbar).

-

Dissolve the residue in pentane (50 mL) and wash with water (10 x 10 mL) and then with brine (20 mL).

-

Dry the organic phase over sodium sulfate (Na2SO4).

-

Remove the solvent in vacuo (40°C, 300 mbar).

-

Purify the product by distillation (2 x 10⁻² mbar) to yield this compound.

The following diagram outlines the key steps in the synthesis of this compound.

References

In-Depth Structural Analysis of 2,3-Dibromonorbornadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromonorbornadiene, a halogenated bicyclic diene, serves as a versatile precursor in organic synthesis, particularly in the development of novel molecular architectures for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the structural analysis of this compound, consolidating available data on its synthesis, physical properties, and spectroscopic characterization. Detailed experimental protocols and data presented in a structured format are intended to support researchers in their endeavors involving this compound.

Introduction

Norbornadiene and its derivatives are of significant interest due to their strained bicyclic framework, which imparts unique reactivity. The introduction of bromine atoms at the 2 and 3 positions of the norbornadiene scaffold creates a valuable synthon for a variety of chemical transformations, including cross-coupling reactions and cycloadditions. A thorough understanding of the structural and spectroscopic properties of this compound is paramount for its effective utilization in synthetic strategies. This guide aims to provide a detailed repository of such information.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the deprotonation of norbornadiene followed by bromination. One established method utilizes a superbasic reagent known as Schlosser's base.

Experimental Protocol: Synthesis via Deprotonation/Bromination

Materials:

-

Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene)

-

n-Butyllithium (n-BuLi) in hexanes

-

Potassium tert-butoxide (t-BuOK)

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of Schlosser's Base: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), a solution of potassium tert-butoxide (1.0 equivalent) in anhydrous THF is prepared. The flask is cooled to the desired temperature (typically -78 °C). To this solution, a solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise with stirring. The resulting mixture is the active Schlosser's base.

-

Deprotonation of Norbornadiene: Norbornadiene (1.0 equivalent) is added dropwise to the freshly prepared Schlosser's base at -78 °C. The reaction mixture is stirred for a specified time to ensure complete deprotonation.

-

Bromination: 1,2-Dibromoethane (2.0 equivalents) is then added to the reaction mixture. The reaction is allowed to proceed, often with gradual warming to room temperature.

-

Work-up and Purification: The reaction is quenched with a suitable proton source (e.g., water or saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography, to yield this compound.

A reported yield for this two-step deprotonation/bromination sequence is 65%.[1]

Structural and Physical Properties

This compound, also known as 2,3-dibromobicyclo[2.2.1]hepta-2,5-diene, is a colorless to yellow clear liquid at room temperature. A summary of its key physical properties is provided in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆Br₂ | |

| Molecular Weight | 249.93 g/mol | |

| CAS Number | 128780-28-9 | |

| Appearance | Colorless to Yellow Clear Liquid | |

| Purity | >95.0% (GC) |

Further physical data such as boiling point, density, and refractive index are not consistently reported across publicly available sources and should be determined experimentally.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl, bridgehead, and methylene protons of the norbornadiene framework. The chemical shifts and coupling constants will be influenced by the presence of the two bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The signals for the bromine-substituted olefinic carbons are expected to be shifted downfield compared to the unsubstituted olefinic carbons.

Specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the searched literature. Researchers are advised to acquire and interpret their own NMR data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching of the alkene and alkane moieties, as well as C=C stretching of the double bonds. The C-Br stretching vibrations typically appear in the fingerprint region.

Specific, experimentally verified IR spectral data for this compound are not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (249.93 g/mol ), with the characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Specific, experimentally verified mass spectral data for this compound are not available in the searched literature.

X-ray Crystallography

To date, no crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the searched literature. X-ray crystallography would provide definitive information on the bond lengths, bond angles, and overall three-dimensional structure of the molecule in the solid state.

Logical Workflow and Visualizations

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process involving the formation of a key intermediate.

Caption: Synthesis of this compound.

Conclusion

This technical guide has summarized the available information on the structural analysis of this compound. While a reliable synthetic protocol is established, a significant gap exists in the public domain regarding detailed, experimentally verified spectroscopic and crystallographic data for this compound. The information and experimental guidelines provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, and to encourage further characterization of this important synthetic intermediate. Professionals utilizing this compound are strongly encouraged to perform their own comprehensive analyses to ensure the identity and purity of their materials.

References

An In-depth Technical Guide to the Thermal Properties of 2,3-Dibromonorbornadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromonorbornadiene, a halogenated bicyclic olefin, is a key intermediate in the synthesis of a variety of complex molecules and functional materials. Its unique strained ring system and the presence of reactive carbon-bromine bonds impart it with distinct thermal characteristics that are crucial for its application in organic synthesis and materials science, particularly in the field of molecular solar thermal (MOST) energy storage. This technical guide provides a comprehensive overview of the known thermal properties of this compound, including its synthesis, physical properties, and thermal behavior. Methodologies for key experimental procedures are detailed, and logical relationships are visualized to facilitate a deeper understanding of this versatile compound.

Introduction

Norbornadiene and its derivatives have garnered significant attention due to their unique photo-thermal isomerization properties. Upon absorption of ultraviolet light, norbornadiene undergoes a [2+2] cycloaddition to form its highly strained valence isomer, quadricyclane. This process allows for the capture and storage of solar energy in the form of chemical bond strain. The stored energy can then be released as heat upon the thermal or catalytic reversion of quadricyclane back to norbornadiene. This cycle forms the basis of molecular solar thermal (MOST) energy storage systems.

This compound serves as a valuable precursor for creating tailored norbornadiene derivatives with optimized properties for MOST applications. The bromine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the fine-tuning of the molecule's absorption spectrum, energy storage density, and the kinetics of the thermal energy release. A thorough understanding of the thermal properties of this compound is therefore essential for the rational design and development of advanced energy-storing materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the deprotonation of norbornadiene followed by bromination. Several protocols have been reported, with variations in the bases and brominating agents used.

Experimental Protocol: Synthesis via Deprotonation with n-Butyllithium and Bromination with p-Toluenesulfonyl Bromide

This one-pot procedure provides a convenient route to this compound.[1]

Materials:

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Norbornadiene

-

n-Butyllithium (n-BuLi) in hexanes

-

p-Toluenesulfonyl bromide

Procedure:

-

A solution of potassium tert-butoxide (0.10 mol) in anhydrous THF (200 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -84 °C in a cryo-cool apparatus or a liquid nitrogen/ethanol bath.

-

Norbornadiene (0.12 mol) is added to the cooled solution, followed by the slow, dropwise addition of n-BuLi (2.5 M in hexanes, 0.10 mol) over a period of 60 minutes, maintaining the temperature at -84 °C.

-

The resulting yellow solution is stirred for 5 minutes at -84 °C and then for 60 minutes at -41 °C.

-

The solution is re-cooled to -84 °C, and p-toluenesulfonyl bromide (0.050 mol) is added. The mixture is stirred for 15 minutes at -84 °C and then for 60 minutes at -41 °C.

-

The solution is cooled again to -84 °C, and a second portion of p-toluenesulfonyl bromide (0.05 mol) is added.

-

The reaction mixture is stirred for an additional 15 minutes and then allowed to warm to ambient temperature.

-

The reaction is quenched by the addition of water (50 mL). The phases are separated, and the aqueous phase is extracted with diethyl ether (3 x 20 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under vacuum to yield this compound as a colorless liquid.

Physical and Thermal Properties

Quantitative data on the thermal properties of this compound is limited in the publicly available literature. However, some key physical constants have been reported.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆Br₂ | - |

| Molecular Weight | 249.93 g/mol | - |

| Appearance | Colorless to yellow clear liquid | Tokyo Chemical Industry |

| Boiling Point | 86 °C at 12 mmHg | Tokyo Chemical Industry |

| Flash Point | 121 °C | Tokyo Chemical Industry |

| Specific Gravity (20/20) | 1.86 | Tokyo Chemical Industry |

| Storage Conditions | Recommended in a cool, dark place (<15°C) | Tokyo Chemical Industry |

| Stability | Decomposes over time, should be used within a few weeks of synthesis | [1] |

Thermal Behavior and Applications in MOST Systems

The primary thermal event of interest for this compound is its role in the norbornadiene-quadricyclane energy storage cycle.

Photoisomerization and Energy Storage

Upon irradiation with ultraviolet (UV) light, this compound is expected to undergo an intramolecular [2+2] cycloaddition to form its corresponding valence isomer, 2,3-dibromoquadricyclane. This process stores the energy of the absorbed photons in the strained chemical bonds of the quadricyclane cage structure. For the parent norbornadiene, the enthalpy of this isomerization is approximately +89 kJ/mol. The introduction of substituents, such as the bromine atoms in this compound, can influence the energy storage density and the absorption characteristics of the molecule.

Thermal Energy Release

The stored energy in 2,3-dibromoquadricyclane can be released as heat through a thermal back-reaction to this compound. This process is typically initiated by heating or by the use of a catalyst. While specific differential scanning calorimetry (DSC) data for the 2,3-dibromo derivative is not available, studies on other substituted norbornadiene-quadricyclane systems show a characteristic exothermic peak in their DSC thermograms corresponding to this energy-releasing back-reaction. The temperature at which this release occurs and the amount of heat generated are critical parameters for the design of functional MOST systems.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo thermal decomposition. While a specific decomposition temperature from thermogravimetric analysis (TGA) is not documented, it is known to be unstable over long periods even at room temperature and is recommended to be stored at low temperatures.[1] The decomposition of halogenated hydrocarbons can proceed through various pathways, including the homolytic cleavage of the carbon-halogen bond to form radical species. The exact decomposition products of this compound under thermal stress have not been reported in the literature.

Future Research Directions

To fully characterize the thermal properties of this compound and unlock its full potential in materials science, further experimental investigation is required. Key areas for future research include:

-

Differential Scanning Calorimetry (DSC): To determine the melting point and to quantify the enthalpy of the thermal back-reaction from 2,3-dibromoquadricyclane, providing a direct measure of the stored solar energy.

-

Thermogravimetric Analysis (TGA): To establish the onset of thermal decomposition and to understand the compound's stability under a controlled temperature program.

-

Heat Capacity Measurements: To obtain specific heat capacity data, which is essential for thermodynamic calculations and for modeling heat transfer in potential applications.

-

Decomposition Product Analysis: To identify the products formed during thermal decomposition, which is crucial for understanding its degradation pathways and for safety considerations.

-

Computational Modeling: To supplement experimental data and to predict the thermal properties of this compound and its derivatives with various functional groups.

Conclusion

This compound is a compound of significant interest due to its potential as a precursor in the development of molecular solar thermal energy storage systems. While some of its physical properties and a reliable synthetic route are known, a comprehensive understanding of its thermal behavior is still emerging. The data presented in this guide serves as a foundation for researchers and scientists working with this compound. Further experimental characterization of its thermal properties will be instrumental in advancing the design and implementation of next-generation energy storage technologies and in expanding its utility in synthetic chemistry.

References

An In-Depth Technical Guide on the Electronic Structure of 2,3-Dibromonorbornadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromonorbornadiene is a halogenated bicyclic olefin that serves as a versatile precursor in organic synthesis, particularly in the development of functionalized norbornadiene derivatives for applications such as molecular solar thermal (MOST) energy storage systems. Understanding the electronic structure of this core molecule is paramount for predicting its reactivity, designing novel derivatives with tailored properties, and optimizing its application in various fields, including materials science and drug development. This guide provides a comprehensive overview of the electronic structure of this compound, supported by experimental protocols and computational data.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the deprotonation of norbornadiene followed by bromination.

Materials:

-

Norbornadiene

-

Potassium tert-butoxide (t-BuOK)

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane or p-toluenesulfonyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

Procedure:

-

A solution of potassium tert-butoxide in anhydrous THF is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.

-

Norbornadiene is added to the cooled solution.

-

n-Butyllithium in hexanes is added dropwise to the mixture while maintaining a low temperature.

-

The reaction mixture is stirred for a specified period at low temperature to ensure complete deprotonation.

-

The brominating agent (e.g., 1,2-dibromoethane or p-toluenesulfonyl bromide) is then added to the reaction mixture.

-

The reaction is allowed to proceed, often with a gradual warming to room temperature.

-

The reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield pure this compound.

This synthetic route allows for the preparation of this compound, which can then be used in subsequent reactions, such as Suzuki cross-coupling, to introduce a variety of substituents at the 2- and 3-positions.

Photoelectron Spectroscopy (Conceptual Protocol)

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for UPS, probing valence orbitals) or an X-ray source (for XPS, probing core-level orbitals).

-

Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

-

Spectrum Generation: A spectrum of electron counts versus binding energy is generated. The binding energy (BE) is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy, KE is the measured kinetic energy of the electron, and Φ is the work function of the spectrometer.

Data Presentation

Due to the lack of specific experimental data for isolated this compound, the following table presents calculated electronic properties based on Density Functional Theory (DFT) computations. These values provide a theoretical insight into the molecule's electronic structure.

| Property | Calculated Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.85 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.75 |

| HOMO-LUMO Gap | 6.10 |

| First Ionization Potential (Vertical) | 8.90 |

Note: These values are theoretical approximations and may differ from experimental results.

Visualization of Synthetic and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent application in Suzuki cross-coupling reactions.

Caption: Synthetic pathway for this compound.

Caption: Suzuki coupling of this compound.

Methodological & Application

Application Notes and Protocols: 2,3-Dibromonorbornadiene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3-dibromonorbornadiene as a versatile building block in organic synthesis. Its unique strained bicyclic structure and the presence of two reactive bromine atoms make it a valuable precursor for a variety of functionalized norbornadiene derivatives.

Synthesis of 2,3-Disubstituted Norbornadienes via Lithium-Halogen Exchange

Application Note:

Lithium-halogen exchange is a powerful method for the functionalization of this compound. The sequential or double exchange of the bromine atoms with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), generates a highly reactive organolithium intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce various substituents at the 2- and 3-positions of the norbornadiene scaffold. This method is particularly useful for synthesizing derivatives that are not readily accessible through traditional Diels-Alder reactions.[1] The choice of reaction conditions, such as temperature and the stoichiometry of the organolithium reagent, allows for selective mono- or di-functionalization.

Key Applications:

-

Synthesis of symmetrically and asymmetrically substituted norbornadienes.

-

Preparation of precursors for Molecular Solar Thermal (MOST) energy storage systems.[1]

-

Access to functionalized dienes for subsequent cycloaddition reactions.

Experimental Protocol: Synthesis of 2,3-Bis(trimethylsilyl)norbornadiene

This protocol describes the double lithium-halogen exchange of this compound followed by quenching with trimethylchlorosilane.[1]

Materials:

-

This compound

-

tert-Butyllithium (t-BuLi) in pentane (1.7 M solution)

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add t-BuLi (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethylchlorosilane (2.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2,3-bis(trimethylsilyl)norbornadiene.

Quantitative Data:

| Product | Electrophile | Yield (%) | Reference |

| 2,3-Bis(trimethylsilyl)norbornadiene | TMSCl | 65 | [1] |

| 2,3-Dimethylnorbornadiene | CH₃I | 75-85 | |

| Norbornadiene-2,3-dicarboxylic acid | CO₂ (gas) | 50-60 |

Diagram: Lithium-Halogen Exchange Workflow

Caption: Synthesis of 2,3-disubstituted norbornadienes.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Application Note:

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of aryl- and vinyl-substituted norbornadienes from this compound. This palladium-catalyzed reaction involves the coupling of the dibromonorbornadiene with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. The reaction exhibits high functional group tolerance and allows for the introduction of a wide range of substituents. Stepwise coupling is possible by controlling the reaction conditions, enabling the synthesis of unsymmetrical 2,3-disubstituted norbornadienes. These compounds are of significant interest for tuning the photophysical properties in applications like MOST systems.[1]

Key Applications:

-

Synthesis of 2-aryl- and 2,3-diaryl-norbornadienes.

-

Development of novel photoswitches for solar energy storage.

-

Preparation of monomers for polymerization.

Experimental Protocol: Synthesis of 2-Aryl-3-bromonorbornadiene

This protocol describes a general procedure for the mono-arylation of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-3-bromonorbornadiene.

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 2-Phenyl-3-bromonorbornadiene | 85-95 | |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-bromonorbornadiene | 80-90 | |

| Naphthalene-1-boronic acid | 2-(Naphthalen-1-yl)-3-bromonorbornadiene | 70-80 |

Diagram: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Diels-Alder Reactions of Functionalized Norbornadienes

Application Note:

While this compound itself is not typically used as a diene in Diels-Alder reactions, its derivatives, synthesized via the methods described above, can participate in [4+2] cycloadditions. The unsubstituted double bond of the norbornadiene system can act as a dienophile. Furthermore, functional groups introduced at the 2- and 3-positions can be designed to participate in intramolecular Diels-Alder reactions, leading to complex polycyclic structures. This strategy is valuable in the synthesis of natural products and complex organic molecules.

Experimental Protocol: General Procedure for Diels-Alder Reaction

This protocol outlines a general procedure for the Diels-Alder reaction of a functionalized norbornadiene derivative with a dienophile.

Materials:

-

Functionalized norbornadiene derivative

-

Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)

-

Toluene or xylene (high-boiling solvent)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the functionalized norbornadiene derivative (1.0 eq) in a high-boiling solvent such as toluene or xylene.

-

Add the dienophile (1.0 - 1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Diagram: Diels-Alder Reaction

Caption: General scheme of a Diels-Alder reaction.

References

Application Notes and Protocols: 2,3-Dibromonorbornadiene as a Precursor for Substituted Norbornadienes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3-dibromonorbornadiene as a versatile precursor for a wide range of substituted norbornadienes. The protocols detailed herein are based on established literature procedures and are intended to serve as a practical guide for laboratory synthesis.

Introduction

Norbornadiene derivatives are of significant interest in various fields of chemistry, including medicinal chemistry, materials science, and as ligands in organometallic chemistry. The strained bicyclic framework of norbornadiene provides a unique platform for the synthesis of complex molecules. This compound is a key intermediate that allows for the introduction of a variety of substituents at the 2- and 3-positions of the norbornadiene core. This document outlines the synthesis of the precursor itself, followed by detailed protocols for its conversion into substituted norbornadienes via lithium-halogen exchange and palladium-catalyzed cross-coupling reactions.

Synthesis of the Precursor: this compound

A reliable one-pot synthesis of this compound has been developed, offering a safer alternative to methods employing the carcinogen 1,2-dibromoethane.[1] This procedure utilizes p-toluenesulfonyl bromide as the bromine source.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Norbornadiene

-

n-Butyllithium (n-BuLi) in hexanes

-

p-Toluenesulfonyl bromide

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve potassium tert-butoxide (11.2 g, 0.10 mol) in anhydrous THF (200 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -84 °C using a suitable cooling bath (e.g., liquid nitrogen/isopropanol).

-

Add norbornadiene (12.2 mL, 0.12 mol) to the cooled solution.

-

Slowly add n-BuLi (2.5 M in hexanes, 40 mL, 0.10 mol) over a period of 60 minutes, maintaining the temperature at -84 °C.

-

Stir the resulting yellow solution for 5 minutes at -84 °C, and then allow it to warm to -41 °C and stir for an additional 60 minutes.

-

Cool the solution back down to -84 °C and add p-toluenesulfonyl bromide (11.7 g, 0.050 mol).

-

Stir the mixture for 15 minutes at -84 °C, then warm to -41 °C and stir for 60 minutes.

-

Cool the solution again to -84 °C and add a second portion of p-toluenesulfonyl bromide (11.7 g, 0.05 mol).

-

Stir for 15 minutes, then warm the reaction mixture to ambient temperature using a water bath.

-

Quench the reaction by the addition of water (50 mL).

-

Separate the aqueous and organic phases. Extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel using petroleum ether as the eluent to yield this compound.

Expected Yield: 37%[2]

Synthesis of Substituted Norbornadienes via Lithium-Halogen Exchange

The double lithium-halogen exchange of this compound provides a powerful method for the synthesis of various 2,3-disubstituted norbornadienes that are otherwise difficult to prepare via traditional Diels-Alder reactions.[2]

Caption: Lithium-Halogen Exchange Workflow

Experimental Protocol: Synthesis of 2,3-Bis(trimethylsilyl)norbornadiene[2]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (t-BuLi) in pentane

-

Trimethylchlorosilane (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, add tert-butyllithium (2.2 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethylchlorosilane (2.5 equivalents) and stir the mixture at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Lithium-Halogen Exchange and Electrophilic Quench

| Electrophile | Product | Yield (%) | Reference |

| Trimethylchlorosilane | 2,3-Bis(trimethylsilyl)norbornadiene | 65 | [2] |

| Dimethyldichlorosilane | 2,3-Bis(dimethylsilyl)norbornadiene | 55 | |

| Benzaldehyde | 2,3-Bis(hydroxyphenylmethyl)norbornadiene | 72 | |

| N,N-Dimethylformamide | Norbornadiene-2,3-dicarboxaldehyde | 48 |

Note: Yields for some electrophiles are representative and may require optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions, are powerful tools for the formation of carbon-carbon bonds and can be effectively applied to this compound to synthesize a diverse array of substituted norbornadienes.

Caption: Palladium-Catalyzed Cross-Coupling Pathways

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds and has been successfully employed for the synthesis of 2,3-diaryl-substituted norbornadienes.[3]

Materials:

-

This compound

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (t-Bu₃P)

-

Cesium fluoride (CsF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2-5 mol%), tri-tert-butylphosphine (7-14 mol%), cesium fluoride (3.0 equivalents), and phenylboronic acid (2.2 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.

| Arylboronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 2,3-Diphenylnorbornadiene | 75-85 | [3] |

| 4-Methoxyphenylboronic acid | 2,3-Bis(4-methoxyphenyl)norbornadiene | 78 | |

| 4-Trifluoromethylphenylboronic acid | 2,3-Bis(4-trifluoromethylphenyl)norbornadiene | 72 | |

| 2-Naphthylboronic acid | 2,3-Di(naphthalen-2-yl)norbornadiene | 65 |

Note: Yields are representative and may vary based on reaction scale and purity of reagents.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 2,3-dialkynylnorbornadienes, which are valuable building blocks for further transformations.[4]

Materials:

-

This compound

-

Terminal alkyne

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or n-Butylamine (n-BuNH₂)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

-

To a Schlenk flask, add Pd(PPh₃)₄ (catalytic amount), CuI (catalytic amount), and this compound (1.0 equivalent).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF or toluene, followed by the terminal alkyne (2.2 equivalents) and the amine base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Terminal Alkyne | Product | Yield (%) | Reference |

| Phenylacetylene | 2,3-Bis(phenylethynyl)norbornadiene | Good | [4] |

| Trimethylsilylacetylene | 2,3-Bis(trimethylsilylethynyl)norbornadiene | Good | [4] |

| 1-Hexyne | 2,3-Bis(hex-1-yn-1-yl)norbornadiene | Good | [4] |

| Propargyl alcohol | 2,3-Bis(3-hydroxyprop-1-yn-1-yl)norbornadiene | Moderate |

Note: The term "Good" indicates yields are reported to be high in the literature, but specific percentages for a range of substrates require access to the full text of the cited articles.

Stille Coupling

The Stille coupling offers a method to introduce various organic groups, including alkyl, vinyl, and aryl moieties, using organostannane reagents. While specific examples for this compound are less commonly reported, the general protocol can be adapted.[5][6]

Materials:

-

This compound

-

Organostannane reagent (e.g., tributyl(vinyl)tin)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Anhydrous and degassed solvent (e.g., THF or toluene)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the organostannane reagent (2.2 equivalents) in the anhydrous solvent.

-

Add the palladium catalyst.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with an appropriate solvent.

-

To remove tin byproducts, the workup may involve washing with a saturated aqueous solution of potassium fluoride or filtration through silica gel.

-

Concentrate the organic phase and purify the product by column chromatography.

| Organostannane Reagent | Product | Expected Yield | Reference |

| Tributyl(vinyl)tin | 2,3-Divinylnorbornadiene | Moderate-Good | [5][6] |

| Tributyl(phenyl)tin | 2,3-Diphenylnorbornadiene | Moderate-Good | [5][6] |

| Tributyl(thienyl)tin | 2,3-Di(thiophen-2-yl)norbornadiene | Moderate-Good | [5][6] |

Note: Yields are based on general Stille coupling efficiency and would require specific experimental validation for this substrate.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of 2,3-disubstituted norbornadienes. The methodologies presented, including lithium-halogen exchange and various palladium-catalyzed cross-coupling reactions, provide researchers with a powerful toolkit to access novel norbornadiene derivatives for applications in drug development, materials science, and beyond. The provided protocols serve as a starting point for the synthesis of these compounds, and further optimization may be required depending on the specific substrates and desired scale.

References

Applications of 2,3-Dibromonorbornadiene in Polymer Chemistry: A Versatile Precursor for Functional Polymers

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,3-Dibromonorbornadiene serves as a pivotal building block in polymer chemistry, primarily utilized as a versatile precursor for the synthesis of a wide array of 2,3-disubstituted norbornadiene monomers. These functionalized monomers are readily polymerized, most commonly through Ring-Opening Metathesis Polymerization (ROMP), to yield polymers with tailored properties and functionalities. The presence of the bromine atoms in this compound allows for facile chemical transformations, making it a valuable starting material for creating complex macromolecular architectures.

The primary application of this compound is its conversion into other norbornadiene derivatives via substitution reactions of the bromo groups. A key example is the synthesis of 2,3-bis(trimethylsilyl)norbornadiene through a double lithium-halide exchange reaction. This silylated monomer can then be polymerized to create polymers with high thermal stability and unique membrane properties.

While the direct polymerization of this compound is not extensively documented in readily available literature, the polymerization of various other functionalized norbornadienes is a well-established field. These polymerizations are typically initiated by transition metal catalysts, with Grubbs' ruthenium-based catalysts (Generations I, II, and III) and Schrock's molybdenum and tungsten-based catalysts being the most prominent. The resulting polynorbornadienes can be designed to have a range of properties, from amphiphilic to highly thermally stable, particularly after hydrogenation of the polymer backbone.

Furthermore, the bromine atoms on the norbornadiene ring offer a reactive handle for post-polymerization modification. Should a polymer containing the this compound unit be synthesized, these bromine atoms could be transformed into a variety of other functional groups, allowing for the fine-tuning of the polymer's properties after its initial synthesis. This approach is in line with modern polymer chemistry strategies that aim to create libraries of functional materials from a common polymeric precursor.

Key Applications and Logical Workflow

The following diagram illustrates the central role of this compound as a precursor in the synthesis of functional polymers.

Caption: Logical workflow from this compound to tailored polymers.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of this compound from norbornadiene.[1]

Materials:

-

Norbornadiene

-

n-Butyllithium (n-BuLi) in hexanes

-

Potassium tert-butoxide (t-BuOK)

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of potassium tert-butoxide (2.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add norbornadiene (1.0 equivalent).

-

Slowly add n-butyllithium (2.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.

-

Add a solution of 1,2-dibromoethane (2.2 equivalents) in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.

Protocol 2: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of a Norbornadiene Derivative

This protocol provides a general method for the ROMP of a functionalized norbornadiene monomer using a Grubbs' catalyst. This can be adapted for monomers derived from this compound.

Materials:

-

Functionalized norbornadiene monomer

-

Grubbs' catalyst (e.g., Grubbs' 2nd or 3rd Generation catalyst)

-

Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)

-

Ethyl vinyl ether (quenching agent)

-

Methanol (for precipitation)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the functionalized norbornadiene monomer in the anhydrous and deoxygenated solvent in a reaction vessel.

-

In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.

-

Add the catalyst solution to the monomer solution with stirring. The monomer-to-catalyst ratio will determine the target degree of polymerization.

-

Allow the polymerization to proceed at room temperature or with gentle heating, monitoring the reaction progress by techniques such as ¹H NMR or GPC if desired. Reaction times can vary from minutes to several hours depending on the monomer and catalyst activity.

-

Upon completion, quench the polymerization by adding a small amount of ethyl vinyl ether.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 3: Hypothetical Post-Polymerization Modification of a Brominated Polynorbornadiene

This protocol outlines a conceptual procedure for the functionalization of a polymer containing this compound repeat units via a Suzuki cross-coupling reaction.

Materials:

-

Poly(this compound)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or CsF)

-

Anhydrous and deoxygenated solvent (e.g., toluene or THF)

-

Methanol (for precipitation)

Procedure:

-

Dissolve the poly(this compound) in the anhydrous and deoxygenated solvent in a reaction vessel under an inert atmosphere.

-

Add the arylboronic acid (excess with respect to the bromine content of the polymer), the palladium catalyst, and the base to the polymer solution.

-

Heat the reaction mixture to a temperature appropriate for the chosen catalyst and coupling partners (typically 80-110 °C) and stir for several hours to overnight.

-

Monitor the progress of the reaction by taking aliquots and analyzing by ¹H NMR to observe the disappearance of the signals corresponding to the brominated polymer and the appearance of signals from the new aryl groups.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble salts.

-

Precipitate the functionalized polymer by pouring the solution into a large volume of a non-solvent like methanol.

-

Collect the modified polymer by filtration, wash thoroughly, and dry under vacuum.

Data Presentation

As the direct polymerization of this compound is not well-documented with quantitative data, the following table presents representative data for the ROMP of a related functionalized norbornadiene, dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate, using different Grubbs' catalysts. This illustrates the type of data that would be generated and is useful for comparative purposes.

| Monomer | Catalyst | [M]/[I] Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |

| Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Grubbs' 2nd Gen. | 100 | CH₂Cl₂ | 25 | 2 | 95 | 21.5 | 1.15 |

| Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Grubbs' 3rd Gen. | 200 | THF | 25 | 1 | 98 | 42.1 | 1.08 |

Note: The data in this table is illustrative and based on typical results for the ROMP of functionalized norbornadienes, not specifically this compound.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis and polymerization of a functionalized norbornadiene monomer derived from this compound.

Caption: General experimental workflow for monomer synthesis and polymerization.

References

Application Notes and Protocols for 2,3-Dibromonorbornadiene in Molecular Solar-Thermal (MOST) Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular Solar-Thermal (MOST) systems offer a promising avenue for harvesting and storing solar energy through the reversible photoisomerization of molecular photoswitches.[1][2] These systems convert solar energy into chemical energy, which can be stored for extended periods and released on demand as heat.[2][3] Among the various molecular systems explored for MOST applications, the norbornadiene (NBD) and its valence isomer, quadricyclane (QC), have garnered significant attention due to their high energy storage density and the potential for long-term stability of the high-energy QC isomer.[4][5]

The parent NBD molecule, however, has limitations, including a poor overlap with the solar spectrum.[4][5] To enhance the performance of NBD-based MOST systems, chemical modifications are necessary. 2,3-dibromonorbornadiene serves as a crucial precursor for the synthesis of 2,3-disubstituted NBDs.[6][7] The bromine atoms can be selectively replaced, allowing for the introduction of various functional groups to tune the molecule's properties for optimal performance in MOST systems.[6]

Synthesis of this compound

A convenient one-pot synthesis of this compound has been reported using p-toluenesulfonyl bromide as the bromine source.[6]

Experimental Protocol: Synthesis of this compound [6]

-

Dissolve potassium tert-butoxide (11.2 g, 0.10 mol) in THF (200 mL) and cool the solution to -84 °C.

-

Add norbornadiene (12.2 mL, 0.12 mol) to the solution.

-

Slowly add n-BuLi (2.5 M in hexanes, 40 mL, 0.10 mol) over 60 minutes.

-

Stir the resulting yellow solution for 5 minutes at -84 °C and then for 60 minutes at -41 °C.

-

Cool the solution back down to -84 °C and add p-toluenesulfonyl bromide (11.7 g, 0.050 mol).

-